molecular formula C11H21NO2 B13989871 Butyl (piperidin-1-yl)acetate CAS No. 70570-10-4

Butyl (piperidin-1-yl)acetate

Cat. No.: B13989871
CAS No.: 70570-10-4
M. Wt: 199.29 g/mol
InChI Key: ZKQUDAVABARBNB-UHFFFAOYSA-N
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Description

The evidence instead covers three structurally related esters: Butyl Acetate (C₆H₁₂O₂) , Butyl Carbitol Acetate (C₁₀H₂₀O₄) , and Butyl Phenylacetate (C₁₂H₁₆O₂) . These compounds share a butyl ester moiety but differ significantly in substituents, leading to distinct physicochemical properties and applications. This article will compare these analogous esters based on the available data, emphasizing their molecular characteristics, performance metrics, and industrial uses.

Properties

CAS No.

70570-10-4

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

butyl 2-piperidin-1-ylacetate

InChI

InChI=1S/C11H21NO2/c1-2-3-9-14-11(13)10-12-7-5-4-6-8-12/h2-10H2,1H3

InChI Key

ZKQUDAVABARBNB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CN1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl (piperidin-1-yl)acetate typically involves the reaction of butyl acetate with piperidine under specific conditions. One common method is the esterification reaction where butyl acetate is reacted with piperidine in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Butyl (piperidin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Butyl (piperidin-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Butyl (piperidin-1-yl)acetate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. The ester group can also undergo hydrolysis, releasing butanol and piperidine, which can further interact with biological systems.

Comparison with Similar Compounds

Key Observations :

  • Butyl Acetate has the simplest structure, resulting in the lowest molecular weight, boiling point, and density .
  • Butyl Carbitol Acetate’s ethoxyethoxy group increases polarity and boiling point, making it a high-boiling solvent .
  • Butyl Phenylacetate’s aromatic phenyl group enhances hydrophobicity and reduces water solubility compared to the others .

Butyl Acetate

  • Primary Use : Industrial solvent for coatings, adhesives, and inks.
  • Advantages : Low viscosity, fast evaporation, and compatibility with resins.
  • Limitations : High vapor pressure limits high-temperature applications.

Butyl Carbitol Acetate

  • Primary Use : High-boiling solvent for waterborne industrial coatings and specialty inks.
  • Advantages : Excellent dispersibility, low surface tension, and stability under heat.
  • Limitations : Higher density and viscosity may complicate formulation processes.

Butyl Phenylacetate

  • Primary Use : Fragrance additive and solvent in niche applications (e.g., wood polishes).
  • Advantages : Strong aromatic profile and resistance to hydrolysis.
  • Limitations: Limited solubility in polar solvents.

Critical Notes and Limitations

This compound’s properties (e.g., basicity, biological activity) would differ markedly from the esters analyzed here.

Data Gaps : Metrics like Hansen solubility parameters or detailed toxicity profiles are missing for Butyl Phenylacetate .

Industrial Relevance : Butyl Carbitol Acetate’s role in electronics cleaning highlights its versatility, whereas Butyl Acetate remains a cost-effective bulk solvent .

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